2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol
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Overview
Description
2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by a spirocyclic structure containing a 1,4-dioxaspiro[4.4]nonane moiety. This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol typically involves the formation of the spirocyclic structure through oxidative spirocyclization reactions. One efficient method described involves the use of furan oxidative spirocyclization to construct the spiro center . The reaction conditions often include the use of specific oxidizing agents and controlled temperatures to ensure the formation of the desired spirocyclic compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including purification steps such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the ethan-1-ol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol: Similar in structure but differs in the position of the hydroxyl group.
1,7-Dioxaspiro[4.4]nonan-2-ylmethanol: Another spirocyclic compound with a different substitution pattern.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Contains a similar spirocyclic core but with different substituents.
Uniqueness
2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol is unique due to its specific spirocyclic structure and the presence of the ethan-1-ol moiety. This combination allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.4]nonan-3-yl)ethanol |
InChI |
InChI=1S/C9H16O3/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8,10H,1-7H2 |
InChI Key |
XYGGAYGEWYEUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CCO |
Origin of Product |
United States |
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